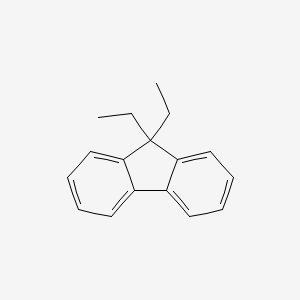

9,9-Diethyl-9H-fluorene

Overview

Description

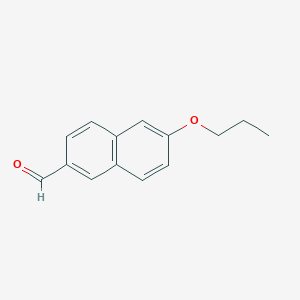

9,9-Diethyl-9H-fluorene is a chemical compound with the CAS Number: 2294-79-3. It has a molecular weight of 222.33 and its IUPAC name is this compound .

Molecular Structure Analysis

The fluorene skeleton of this compound is nearly planar . The crystal structure is composed of molecular layers extending parallel to the (302) plane . A Hirshfeld surface analysis indicated that the most important contributions to the overall surface are from H-H (46.9%), O-H (27.9%) and C-H (17.8%) interactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.33 . It is stored at temperatures between 0-8°C .Scientific Research Applications

Crystal Structure and Material Properties

Crystal Structure Analysis : The fluorene ring system in 9,9-Diethyl-9H-fluorene derivatives is generally planar, with various substitutions affecting molecular conformation and intermolecular interactions, which are crucial for understanding material properties (Hu et al., 2006).

Liquid Crystalline Behavior : Certain derivatives, like 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, display liquid crystalline behavior, indicating potential applications in advanced display technologies (Gupta et al., 2018).

Electronic and Optical Applications

Dye-Sensitized Solar Cells : Derivatives functionalized with imidazole chromophores have been synthesized for use in dye-sensitized solar cells, demonstrating moderate efficiency and suggesting their utility in renewable energy technologies (Kumar et al., 2014).

Nonlinear Optical Properties : Symmetrical fluorene derivatives exhibit significant nonlinear optical properties, making them potential candidates for photonic applications (Kurhuzenkau et al., 2018).

Polymer Science and Organic Electronics

Polymer Synthesis : Fluorene derivatives are crucial in the synthesis of polyfluorenes without monoalkylfluorene defects, enhancing the performance of light-emitting devices (Cho et al., 2007).

Polymer Solar Cells : Novel fluorene-containing polymers have been developed for use in high-efficiency bulk heterojunction polymer solar cells (Du et al., 2011).

Environmental and Biodegradation Studies

- Biodegradation of Fluorene : Research on fluorene-degrading bacteria, such as Arthrobacter sp., has revealed metabolic pathways for fluorene degradation, which is important for environmental remediation (Grifoll et al., 1992).

Safety and Hazards

9,9-Diethyl-9H-fluorene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

Fluorene derivatives, such as 9,9-Diethyl-9H-fluorene, have potential for numerous applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers . They have also been recognized as chemosensors for some cationic, anionic, and neutral substrates, as well as agents for cell imaging . Therefore, the synthesis of new representatives of this class of compounds and the investigation of their chemical, physical, and biological properties remain the subject of intensive research .

Mechanism of Action

- The primary targets of 9,9-Diethyl-9H-fluorene are not explicitly defined in the literature. However, it is known that fluorene-based compounds can interact with metal ions and carbohydrates .

- The fluorescence properties of fluorene derivatives play a crucial role in their binding capabilities .

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

9,9-diethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHOCYBTWOELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393378 | |

| Record name | 9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2294-79-3 | |

| Record name | 9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)

![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)